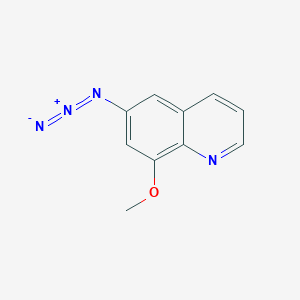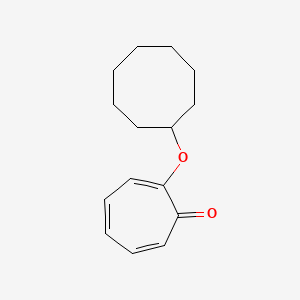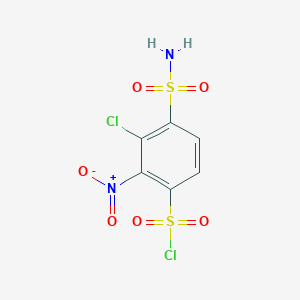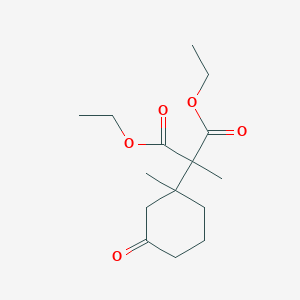![molecular formula C17H18ClNO3 B14401837 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine CAS No. 89718-93-4](/img/structure/B14401837.png)
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine is a synthetic organic compound belonging to the class of dioxolanes. It is characterized by the presence of a dioxolane ring, a phenyl group, and a chloro-substituted phenoxy group. This compound is known for its broad-spectrum fungicidal properties and is used in various agricultural applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The phenyl group is introduced through a substitution reaction, where a phenol derivative reacts with a chloro-substituted benzene compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Catalysts: To enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Applications De Recherche Scientifique
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the formulation of agricultural fungicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine involves:
Molecular Targets: The compound targets specific enzymes and proteins in fungal cells, disrupting their normal function.
Pathways Involved: It inhibits the biosynthesis of essential sterols in fungal cell membranes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difenoconazole: A similar compound with a dioxolane ring and phenyl group, used as a fungicide.
Fluconazole: Another antifungal agent with a similar mechanism of action but different chemical structure.
Uniqueness
2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine is unique due to its specific combination of functional groups, which confer its broad-spectrum fungicidal properties and make it effective against a wide range of fungal pathogens .
Propriétés
Numéro CAS |
89718-93-4 |
|---|---|
Formule moléculaire |
C17H18ClNO3 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
2-[4-chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C17H18ClNO3/c18-14-6-7-16(20-9-8-19)15(12-14)17(21-10-11-22-17)13-4-2-1-3-5-13/h1-7,12H,8-11,19H2 |
Clé InChI |
NGIVIQFMFHPHFB-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14401756.png)

![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)



![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)




![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)
